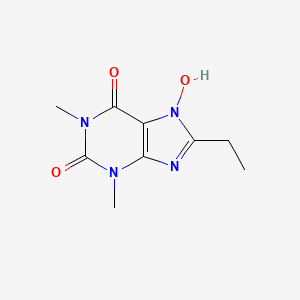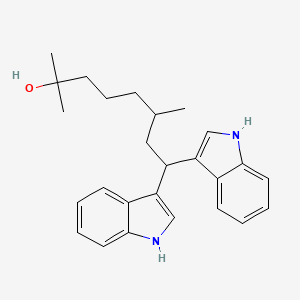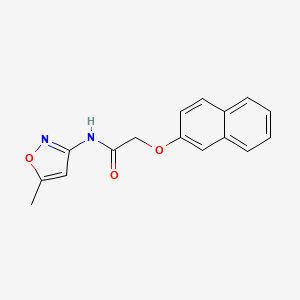![molecular formula C23H16N2O2 B14167890 2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole CAS No. 3767-59-7](/img/structure/B14167890.png)
2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C23H16N2O2 It is known for its unique structure, which includes a benzoxazole ring fused with a phenyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(benzoxazol-2-yl)vinyl]phenyl]-5-methylbenzoxazole typically involves the condensation of benzoxazole derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with benzaldehyde derivatives under acidic conditions to form the benzoxazole ring. This intermediate can then undergo further reactions to introduce the vinyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(benzoxazol-2-yl)vinyl]phenyl]-5-methylbenzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
2-[4-[2-(benzoxazol-2-yl)vinyl]phenyl]-5-methylbenzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the production of optical brighteners and dyes.
Mechanism of Action
The mechanism of action of 2-[4-[2-(benzoxazol-2-yl)vinyl]phenyl]-5-methylbenzoxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(benzoxazol-2-yl)stilbene: Another benzoxazole derivative with similar fluorescent properties.
2,5-Bis(benzoxazol-2-yl)thiophene: Known for its use as an optical brightener.
Benzoxazole: The parent compound with a simpler structure.
Uniqueness
2-[4-[2-(benzoxazol-2-yl)vinyl]phenyl]-5-methylbenzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
3767-59-7 |
|---|---|
Molecular Formula |
C23H16N2O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C23H16N2O2/c1-15-6-12-21-19(14-15)25-23(27-21)17-10-7-16(8-11-17)9-13-22-24-18-4-2-3-5-20(18)26-22/h2-14H,1H3/b13-9+ |
InChI Key |
DVYLUICLRMFHRU-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


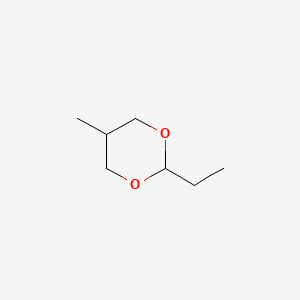

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
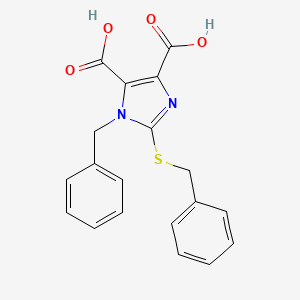
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
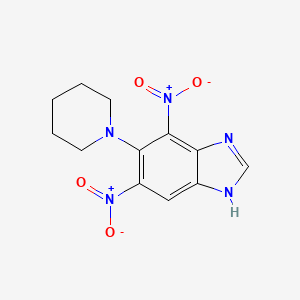
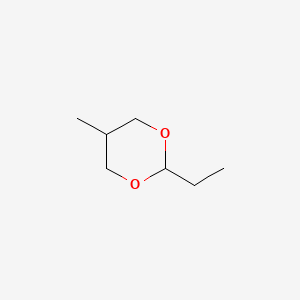
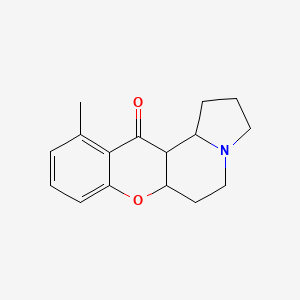

![N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B14167865.png)
